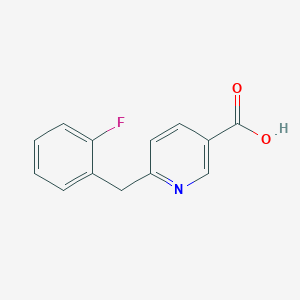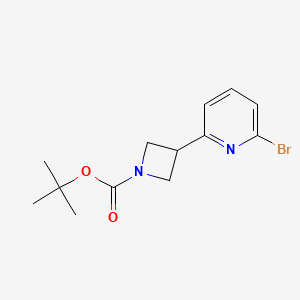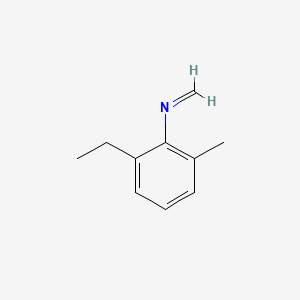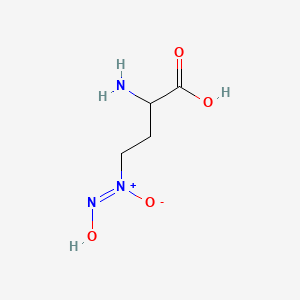
1,2,5,6,9,10-hexachlorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,6,9,10-Hexachlorodecane is a chlorinated hydrocarbon with the molecular formula C10H16Cl6. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications.
Preparation Methods
1,2,5,6,9,10-Hexachlorodecane can be synthesized through the chlorination of 1,5,9-decatriene. The process involves bubbling chlorine gas into neat 1,5,9-decatriene at room temperature, typically in a flask wrapped in aluminum foil to exclude light . This method was first reported by Tomy and co-workers in 1997 . The reaction conditions are crucial to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
1,2,5,6,9,10-Hexachlorodecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can also undergo oxidation to form various oxidized products.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,5,6,9,10-Hexachlorodecane has several applications in scientific research:
Environmental Chemistry: It is used as an analytical standard for the quantification of polychloroalkanes in environmental samples.
Industrial Chemistry: The compound’s stability makes it useful in the production of materials that require resistance to degradation.
Biological Studies: It is used in studies investigating the effects of chlorinated hydrocarbons on biological systems.
Mechanism of Action
The mechanism of action of 1,2,5,6,9,10-hexachlorodecane involves its interaction with biological membranes and enzymes. The compound’s chlorinated structure allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It can also interact with enzymes, inhibiting their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
1,2,5,6,9,10-Hexachlorodecane can be compared with other polychloroalkanes such as:
1,1,1,3,9,10-Hexachlorodecane: Similar in structure but with different chlorine atom positions.
1,2,3,4,5,6,7,8,9-Nonachlorodecane: Contains one more chlorine atom than this compound.
2,3,6,7-Tetrachlorooctane: A shorter chain polychloroalkane with fewer chlorine atoms.
The uniqueness of this compound lies in its specific chlorine atom arrangement, which influences its chemical properties and reactivity .
Properties
CAS No. |
189350-94-5 |
|---|---|
Molecular Formula |
C10H16Cl6 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
1,2,5,6,9,10-hexachlorodecane |
InChI |
InChI=1S/C10H16Cl6/c11-5-7(13)1-3-9(15)10(16)4-2-8(14)6-12/h7-10H,1-6H2 |
InChI Key |
SMINNPBPYQGOQK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(CCC(CCl)Cl)Cl)Cl)C(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




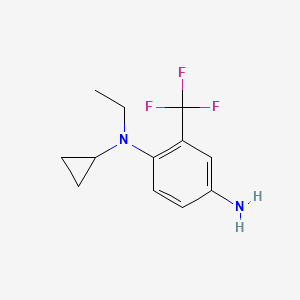

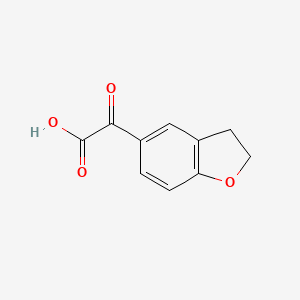


![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)
